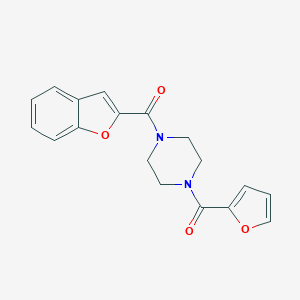![molecular formula C13H17N3O B252025 3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone, commonly known as DMQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQ belongs to the class of quinazolinone compounds and has shown promising results in various research studies.
科学的研究の応用
DMQ has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifungal properties. DMQ has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
作用機序
DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are involved in DNA replication and repair. DMQ also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
DMQ has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. DMQ has been found to reduce inflammation by inhibiting the production of inflammatory mediators. It also modulates the activity of various neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
DMQ is a synthetic compound that can be easily synthesized in the lab. It has been found to be relatively stable and has a long shelf life. However, DMQ is highly toxic and requires careful handling. It also has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
DMQ has shown promising results in various research studies, and there is a need for further investigation to explore its potential therapeutic applications. Some future directions that can be explored include:
1. Developing DMQ derivatives with improved solubility and bioavailability.
2. Investigating the potential of DMQ in the treatment of neurodegenerative diseases.
3. Exploring the potential of DMQ in combination with other drugs for the treatment of cancer.
4. Investigating the potential of DMQ in the treatment of viral infections.
5. Investigating the potential of DMQ in the treatment of autoimmune diseases.
Conclusion:
DMQ is a synthetic compound that has shown promising results in various research studies. It possesses antitumor, anti-inflammatory, and antifungal properties and has potential therapeutic applications in the treatment of various diseases. DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins and modulating the activity of neurotransmitters. While DMQ has some limitations, such as its toxicity and poor solubility, it is a promising compound that warrants further investigation.
合成法
DMQ can be synthesized using a simple one-pot reaction that involves the reaction of 2-aminobenzamide with 3-dimethylaminopropylamine in the presence of acetic acid and acetic anhydride. The reaction yields DMQ as a white solid that can be purified using column chromatography.
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-15(2)8-5-9-16-10-14-12-7-4-3-6-11(12)13(16)17/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChIキー |
UWELDGAVVGIHCS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
正規SMILES |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)